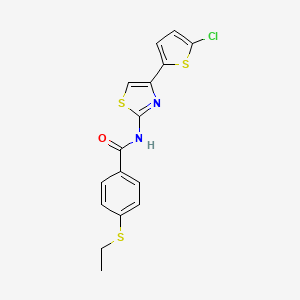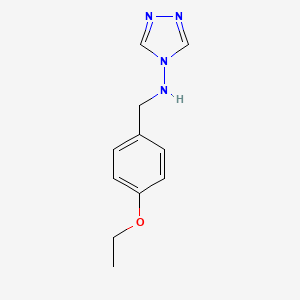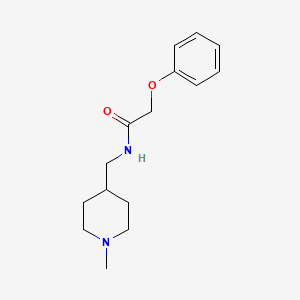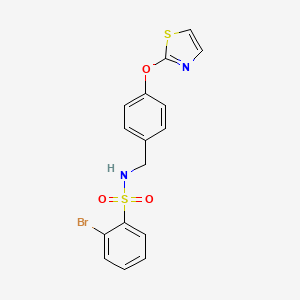
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide, thiophene, and thiazole moieties have been synthesized and evaluated for their potential as biological agents, such as inhibitors of stearoyl-CoA desaturase-1 , antibacterial agents , and insecticidal compounds .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide , or the dehydrosulfurization reaction used to obtain a derivative of 1,3,4-thiadiazole . These methods suggest that the synthesis of "this compound" would likely involve similar strategies, utilizing key functional groups to build the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and X-ray diffraction studies . These techniques would be essential in confirming the structure of "this compound" as well, ensuring that the synthesis has yielded the correct compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored to some extent. For instance, the reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles . This suggests that the ethylthio group in the compound of interest might also offer a site for further chemical transformations, potentially leading to the synthesis of novel derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application. While the provided papers do not directly discuss these properties for the compound , the studies of similar compounds provide a basis for predicting that "this compound" would have properties suitable for biological assays, as indicated by the successful evaluation of related compounds in various biological tests .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : Research has explored the synthesis of related thiazole and benzothiazole derivatives, emphasizing methods to achieve high yields and specific molecular structures. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases a method for cyclization of thioamide with 2-chloroacetoacetate, highlighting the chemical versatility of thiazole compounds (Tang Li-jua, 2015).
- Chemical Reactivity and Modifications : Studies have also focused on the reactivity of thiazole compounds towards different chemical treatments. For example, the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to form 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one demonstrates the potential for creating diverse molecular structures with varied biological activities (K. El-bayouki & W. Basyouni, 1988).
Potential Applications
- Anticancer Activity : The development and evaluation of thiazole derivatives for anticancer activity is a significant area of interest. Research into N-(4-substituted-thiazolyl)oxamic acid derivatives and their potent antiallergy effects in animal models hint at the broader therapeutic potential of thiazole compounds, including possible anticancer applications (K. D. Hargrave, F. K. Hess, & J. T. Oliver, 1983).
- Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives has shown promising antimicrobial properties, offering insights into the potential use of such compounds in fighting bacterial and fungal infections. This area of research demonstrates the adaptability of thiazole derivatives in addressing a range of microbial threats (D. Bikobo, D. Vodnar, A. Stana, et al., 2017).
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c1-2-21-11-5-3-10(4-6-11)15(20)19-16-18-12(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYGYODOVGZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)
![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)
![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

